molecular formula C16H16N2O2 B5188688 N-{[(1-phenylethyl)amino]carbonyl}benzamide

N-{[(1-phenylethyl)amino]carbonyl}benzamide

Cat. No.: B5188688
M. Wt: 268.31 g/mol
InChI Key: NZCQDRKPWWGHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1-phenylethyl)amino]carbonyl}benzamide, also known as PACAP-27, is a neuropeptide that has been extensively studied due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.

Mechanism of Action

N-{[(1-phenylethyl)amino]carbonyl}benzamide acts on three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the primary receptor for this compound and is expressed in the brain, spinal cord, and peripheral tissues. Activation of the PAC1 receptor leads to the activation of multiple signaling pathways, including the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of multiple neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound also stimulates the release of multiple hormones, including insulin, growth hormone, and prolactin. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(1-phenylethyl)amino]carbonyl}benzamide in lab experiments is its high potency and specificity for the PAC1 receptor. This allows for precise control of the experimental conditions and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively high cost, which may limit its use in larger-scale experiments.

Future Directions

There are several potential future directions for research on N-{[(1-phenylethyl)amino]carbonyl}benzamide. One area of interest is the development of PAC1 receptor agonists and antagonists for the treatment of neurological and inflammatory diseases. Another area of interest is the investigation of the role of this compound in the regulation of the immune system and its potential applications in immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N-{[(1-phenylethyl)amino]carbonyl}benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Scientific Research Applications

N-{[(1-phenylethyl)amino]carbonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

N-(1-phenylethylcarbamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQDRKPWWGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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